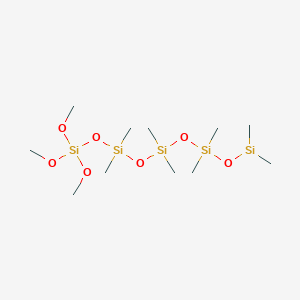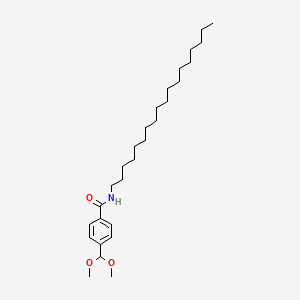
4-(Dimethoxymethyl)-N-octadecylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethoxymethyl)-N-octadecylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a dimethoxymethyl group attached to the benzene ring and an octadecyl chain linked to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-N-octadecylbenzamide typically involves the reaction of 4-(dimethoxymethyl)benzaldehyde with octadecylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are essential to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethoxymethyl)-N-octadecylbenzamide can undergo various chemical reactions, including:
Oxidation: The dimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-(Dimethoxymethyl)-N-octadecylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)-N-octadecylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Dimethoxymethyl)-N-octadecylbenzamide can be compared with other similar compounds, such as:
4-(Dimethoxymethyl)benzaldehyde: Shares the dimethoxymethyl group but lacks the octadecyl chain.
N-octadecylbenzamide: Contains the octadecyl chain but lacks the dimethoxymethyl group.
4-(Dimethoxymethyl)-N-hexadecylbenzamide: Similar structure but with a shorter hexadecyl chain.
The uniqueness of this compound lies in its combination of the dimethoxymethyl group and the long octadecyl chain, which imparts distinct chemical and physical properties.
Properties
CAS No. |
138325-41-4 |
|---|---|
Molecular Formula |
C28H49NO3 |
Molecular Weight |
447.7 g/mol |
IUPAC Name |
4-(dimethoxymethyl)-N-octadecylbenzamide |
InChI |
InChI=1S/C28H49NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-27(30)25-20-22-26(23-21-25)28(31-2)32-3/h20-23,28H,4-19,24H2,1-3H3,(H,29,30) |
InChI Key |
NRKALDBUPHXCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
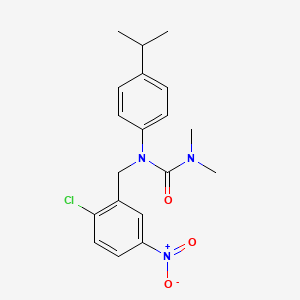
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
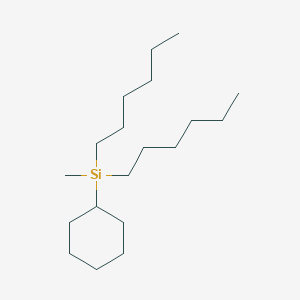
![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
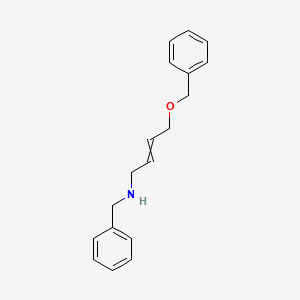

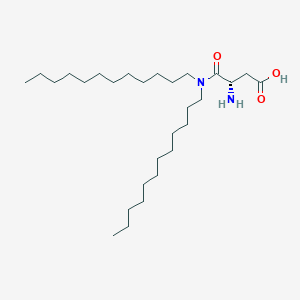
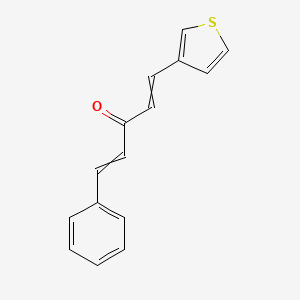
![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
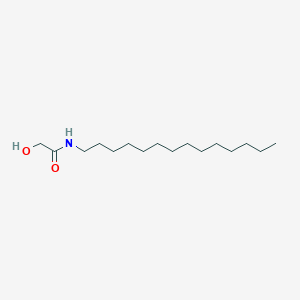
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
